11,11-dimethyl-4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine
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Overview
Description
11,11-dimethyl-4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-6-amine is a complex organic compound with a unique structure that includes multiple functional groups such as morpholine, sulfanyl, and oxa-thia-diazatricyclo systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-dimethyl-4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the tricyclic core through a series of cyclization reactions.
- Introduction of the morpholine and sulfanyl groups via nucleophilic substitution reactions.
- Final purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
11,11-dimethyl-4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tricyclic core or the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the tricyclic core.
Scientific Research Applications
11,11-dimethyl-4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, antiviral, or anticancer agent.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11,11-dimethyl-4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 11,13-dimethyl-4-{[(4-methylphenyl)methyl]sulfanyl}-N-(prop-2-en-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine
- N-allyl-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine
Uniqueness
The uniqueness of 11,11-dimethyl-4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine lies in its specific combination of functional groups and tricyclic structure. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
11,11-dimethyl-4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S2/c1-18(2)10-13-12(11-24-18)14-15(26-13)16(21-17(20-14)25-3)19-4-5-22-6-8-23-9-7-22/h4-11H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEQWQHBRKPLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C3=C(S2)C(=NC(=N3)SC)NCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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